molecular formula C11H22N2O2 B14567629 N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide CAS No. 61430-01-1

N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide

Cat. No.: B14567629
CAS No.: 61430-01-1
M. Wt: 214.30 g/mol
InChI Key: VCZWRAQGZGENLW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide is an organic compound with a complex structure that includes a valinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide typically involves the reaction of N-methyl-L-valinamide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N2-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylpropanoyl)-2-fluoroaniline
  • N’-(2,2-Dimethylpropanoyl)-2-thiophenecarbohydrazide
  • N-(2,2-Dimethylpropanoyl)-β-phenyl-L-phenylalanyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan

Uniqueness

N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-valinamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its valinamide backbone and the presence of the 2,2-dimethylpropanoyl group make it particularly interesting for various synthetic and research applications.

Properties

CAS No.

61430-01-1

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

(2S)-2-(2,2-dimethylpropanoylamino)-N,3-dimethylbutanamide

InChI

InChI=1S/C11H22N2O2/c1-7(2)8(9(14)12-6)13-10(15)11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15)/t8-/m0/s1

InChI Key

VCZWRAQGZGENLW-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.